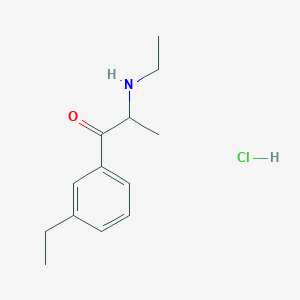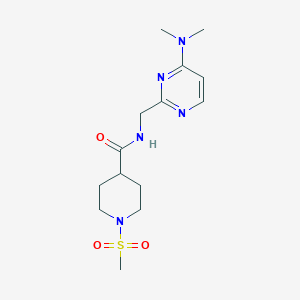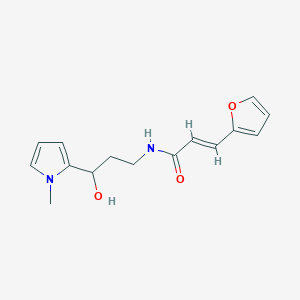
2-(Ethylamino)-1-(3-ethylphenyl)propan-1-one,monohydrochloride
Descripción general
Descripción
2-(Ethylamino)-1-(3-ethylphenyl)propan-1-one,monohydrochloride (also known as EEP-1-one-HCl) is a synthetic compound that has been studied extensively due to its potential applications in scientific research. This compound is a derivative of propiophenone, a compound that is structurally similar to amphetamine. EEP-1-one-HCl has a wide range of biological activities, including inhibition of monoamine oxidase (MAO) and inhibition of the enzyme acetylcholinesterase (AChE). It has been used in a variety of laboratory experiments and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
X-ray Structures and Computational Studies
- X-ray Crystallography and DFT Studies : The molecular structures of various cathinones, which are structurally related to the specified compound, have been elucidated using X-ray diffraction and density functional theory (DFT) methods. These studies provide insights into the electronic and geometric properties of these compounds, aiding in the understanding of their chemical behavior and potential applications in materials science and molecular engineering (Nycz et al., 2011).
Metabolism and Detection
- Identification of Metabolites : Research has identified specific metabolites of new designer drugs related to the compound , using synthesized standards. This work is crucial for forensic science, toxicology, and therapeutic drug monitoring, highlighting the metabolic pathways and potential biomarkers for detection (Zaitsu et al., 2009).
Synthesis and Reactivity
- Synthesis and Photopolymerization : Novel monomers for dental applications have been synthesized, demonstrating the potential of related compounds in creating new materials with specific functional properties. This research contributes to the development of advanced dental adhesives and coatings, emphasizing the chemical versatility and application potential of these compounds (Catel et al., 2008).
Analytical and Material Applications
- Copper Determination in Samples : The use of complexing agents derived from similar structural frameworks for the spectrophotometric determination of copper in pharmaceutical and biological samples has been explored. This application is significant for environmental monitoring, pharmaceutical quality control, and clinical diagnostics, showcasing the analytical utility of these compounds (Dalman et al., 2002).
Advanced Chemical Synthesis
- Catalysis by Ionic Liquids : The catalytic activity of ionic liquids containing functional groups similar to the specified compound for the preparation of propylene carbonate from CO2 and propylene oxide demonstrates innovative approaches to carbon capture and utilization technologies. This research points to the environmental and industrial applications of such compounds, offering solutions for sustainable chemistry (Zhang et al., 2020).
Propiedades
IUPAC Name |
2-(ethylamino)-1-(3-ethylphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-4-11-7-6-8-12(9-11)13(15)10(3)14-5-2;/h6-10,14H,4-5H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGXJAFYPGFRER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=O)C(C)NCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylamino)-1-(3-ethylphenyl)propan-1-one,monohydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2698358.png)


![1,3-dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2698362.png)

![Ethyl 5-(cyclopropanecarbonylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2698365.png)
![3-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2698367.png)
![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2698369.png)


![butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B2698375.png)
![6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2698376.png)
![2-[1-(1-Propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2698378.png)